molecular formula C9H12N2O2 B8672061 2-[(Ethoxycarbonyl)amino]aniline CAS No. 34840-27-2

2-[(Ethoxycarbonyl)amino]aniline

Cat. No.: B8672061
CAS No.: 34840-27-2
M. Wt: 180.20 g/mol
InChI Key: DNALQUOFTSAVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Ethoxycarbonyl)amino]aniline is an aniline derivative featuring an ethoxycarbonylamino (-NHCOOEt) substituent at the ortho position. This functional group confers unique reactivity and stability, making the compound valuable in organic synthesis, particularly as a precursor in cross-coupling reactions or peptide modifications. Its structure combines the nucleophilic amine group with the electron-withdrawing ethoxycarbonyl moiety, enabling diverse chemical transformations .

Properties

CAS No.

34840-27-2

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl N-(2-aminophenyl)carbamate

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3,(H,11,12)

InChI Key

DNALQUOFTSAVMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 2-[(Ethoxycarbonyl)amino]aniline and related aniline derivatives:

Compound Name Substituents Molecular Formula Key Applications/Reactivity Reaction Yields (if available)
2-[(Ethoxycarbonyl)amino]aniline -NHCOOEt at C2 C₉H₁₂N₂O₂ Cross-coupling intermediates, peptide synthesis N/A
2-(Azepane-1-carbonyl)aniline Azepane carbonyl at C2 C₁₃H₁₆N₂O Drug intermediates (azepane ring) N/A
N-Benzylaniline Benzyl group on N C₁₃H₁₃N Industrial dyes, polymer additives N/A
2-Ethoxyaniline Ethoxy group at C2 C₈H₁₁NO Agrochemical intermediates N/A
Methyl (E)-2-(benzylamino)-5-[2-(ethoxycarbonyl)vinyl]benzoate (3u) Benzylamino, ethoxycarbonylvinyl, methoxycarbonyl C₁₉H₂₀N₂O₄ Pd-catalyzed olefination reactions 6–70% (varies with conditions)

Reactivity in Palladium-Catalyzed Reactions

Compounds with ethoxycarbonyl groups, such as 3u, participate in Pd/S,O-ligand-mediated C–H olefination. For example, 3u achieves yields of 6% (trace conditions) to 70% (optimized DCE solvent, 80°C) . This highlights the sensitivity of ethoxycarbonyl-containing anilines to reaction conditions. By contrast, simpler derivatives like 2-ethoxyaniline lack the electron-withdrawing carbonyl group, reducing their utility in such reactions .

Stability and Protecting Group Behavior

The ethoxycarbonyl group in 2-[(Ethoxycarbonyl)amino]aniline shares similarities with Esc (N-ethanesulfonylethoxycarbonyl), a protecting group removable under basic aqueous conditions . This suggests that the ethoxycarbonylamino group may also be cleaved selectively, enabling its use in stepwise synthesis.

Hydrogen Bonding and Crystallography

Such interactions are critical for solid-state stability and could influence the solubility and reactivity of ethoxycarbonyl-substituted anilines.

Key Research Findings

  • Synthetic Challenges : Ethoxycarbonyl-substituted anilines show variable yields in Pd-catalyzed reactions, necessitating optimized solvents (e.g., DCE) and temperatures (e.g., 80°C) .
  • Regioselectivity : The ortho-substituted ethoxycarbonyl group directs para-selective C–H functionalization, as seen in compound 3u .
  • Industrial Relevance : Derivatives like N-benzylaniline and 2-ethoxyaniline are prioritized in agrochemical and dye industries due to simpler synthesis, whereas ethoxycarbonyl variants are niche intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.